Methyl 2-methyl-2-(2-nitrophenyl)propanoate
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Overview
Description
Methyl 2-methyl-2-(2-nitrophenyl)propanoate is an organic compound with the molecular formula C11H13NO4 It is a nitroaromatic ester, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(2-nitrophenyl)propanoate typically involves the esterification of 2-methyl-2-(2-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in Methyl 2-methyl-2-(2-nitrophenyl)propanoate can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide, ammonia.
Hydrolysis: Sulfuric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-methyl-2-(2-aminophenyl)propanoate.
Substitution: 2-methyl-2-(2-hydroxyphenyl)propanoate or 2-methyl-2-(2-aminophenyl)propanoate.
Hydrolysis: 2-methyl-2-(2-nitrophenyl)propanoic acid and methanol.
Scientific Research Applications
Methyl 2-methyl-2-(2-nitrophenyl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(2-nitrophenyl)propanoate and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Methyl 2-methyl-2-(2-nitrophenyl)propanoate can be compared with similar compounds such as:
Methyl 2-methyl-2-(4-nitrophenyl)propanoate: Similar structure but with the nitro group at the para position, which may result in different reactivity and biological activity.
2-Methyl-2-nitropropane: A simpler structure with a nitro group attached to a propane backbone, lacking the ester functionality.
Methyl 2-methylpropenoate: An ester with a different alkyl group and no nitro functionality, used in polymer synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and ester groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-methyl-2-(2-nitrophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOARJEHFHURUIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344972 |
Source
|
Record name | Methyl 2-methyl-2-(2-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136764-87-9 |
Source
|
Record name | Methyl 2-methyl-2-(2-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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